Home > Products > Screening Compounds P106904 > hemoglobin Stanmore
hemoglobin Stanmore - 136218-62-7

hemoglobin Stanmore

Catalog Number: EVT-1521623
CAS Number: 136218-62-7
Molecular Formula: C8H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The classification of hemoglobin variants, including Hemoglobin Stanmore, is primarily based on their biochemical properties and genetic origins. Hemoglobin Stanmore is categorized as an unstable hemoglobin variant, which can lead to clinical manifestations such as hemolytic anemia due to the instability of the protein structure . The identification of such variants is crucial for understanding their impact on health and disease.

Synthesis Analysis

The synthesis of Hemoglobin Stanmore involves standard molecular biology techniques aimed at characterizing hemoglobin variants. The primary methods utilized include:

  • Electrophoretic Techniques: These are essential for the initial detection and separation of abnormal hemoglobins. Techniques like high-performance liquid chromatography (HPLC) allow for the precise analysis of globin chains and variants .
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze intact globin proteins and confirm mutations through peptide analysis .
  • Polymerase Chain Reaction (PCR): This method is used to amplify specific regions of the globin genes, facilitating the identification of mutations associated with hemoglobin variants .
Molecular Structure Analysis

The molecular structure of Hemoglobin Stanmore is similar to that of normal hemoglobin but exhibits distinct characteristics due to its mutation.

Structure

Data

  • Molecular Weight: Approximately 64,000 Da, similar to normal hemoglobin.
  • Heme Group: Each subunit contains a heme group capable of binding oxygen, but the altered structure may influence oxygen affinity and release dynamics.
Chemical Reactions Analysis

Hemoglobin Stanmore participates in standard biochemical reactions typical of hemoglobins but may exhibit altered kinetics due to its instability.

Reactions

  • Oxygen Binding: The variant may show differences in oxygen binding affinity compared to normal hemoglobin, which can affect its efficiency in oxygen transport.
  • Degradation Pathways: Unstable variants like Hemoglobin Stanmore are more prone to degradation pathways that can lead to hemolytic anemia, as unstable globin chains may precipitate within erythrocytes .

Technical Details

The instability often leads to increased rates of denaturation and precipitation, contributing to erythrocyte damage and associated clinical symptoms.

Mechanism of Action

The mechanism by which Hemoglobin Stanmore functions involves several biochemical processes:

Process

  1. Oxygen Binding Dynamics: The mutation may alter the cooperative binding mechanism typical of normal hemoglobin, potentially leading to reduced efficiency in oxygen delivery.
  2. Erythrocyte Stability: The instability caused by the mutation can lead to premature destruction of red blood cells through intravascular hemolysis or splenic sequestration .

Data

Research indicates that variants like Hemoglobin Stanmore may exhibit altered allosteric regulation compared to normal hemoglobins, impacting their physiological roles significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Similar to normal hemoglobin, exhibiting a reddish color when oxygenated.
  • Stability: Less stable than normal hemoglobin due to structural alterations from the mutation.

Chemical Properties

  • Solubility: May show reduced solubility in aqueous solutions compared to normal hemoglobins.
  • Reactivity: Increased reactivity with oxidative agents due to structural vulnerabilities associated with instability .

Relevant Data or Analyses

Studies have shown that Hemoglobin Stanmore can lead to clinical manifestations such as microcytic anemia due to its unstable nature .

Applications

Hemoglobin Stanmore serves several scientific purposes:

  • Clinical Diagnostics: Identification and characterization of this variant can aid in diagnosing specific hemoglobinopathies.
  • Genetic Research: Understanding mutations like those found in Hemoglobin Stanmore contributes to broader genetic research on human blood disorders and their evolutionary implications.
  • Therapeutic Insights: Insights gained from studying unstable variants can inform potential therapeutic approaches for managing related hematological conditions .
Introduction to Hemoglobin Stanmore

Historical Discovery and Nomenclature

Hb Stanmore was first reported in 1973 in a patient of Northern European ancestry residing in London, United Kingdom. The variant was named following the established convention of designating hemoglobin variants after the geographic location of their discovery—in this case, Stanmore, a suburb of London [1]. This nomenclature system, overseen by the International Hemoglobin Information Center, ensures systematic classification of variants. The original case was identified through investigation of a family with chronic hemolytic anemia, where laboratory analysis revealed Heinz bodies (denatured hemoglobin aggregates) and decreased heat stability of the hemoglobin molecule. Structural characterization was performed using protein electrophoresis and peptide fingerprinting techniques available in the 1970s, which localized the abnormality to the β-globin chain [1]. Subsequent DNA sequencing confirmed the specific missense mutation at codon 111 (GTG→GCG), validating the initial biochemical findings. The discovery expanded the known spectrum of unstable hemoglobins and contributed to mapping critical residues in the α1β1 interface [1] [3].

Epidemiological Prevalence and Geographic Distribution

Hb Stanmore is categorized as an extremely rare variant with fewer than ten documented families worldwide since its initial discovery. No population-based studies have reported measurable prevalence, consistent with its status as a sporadic mutation rather than a polymorphism under selective pressure [1] [7]. Unlike common hemoglobinopathies like HbS or HbE, which reach high frequencies in malaria-endemic regions due to heterozygote advantage, Hb Stanmore shows no such geographic clustering or association with malaria resistance [2]. Published cases originate predominantly from European populations (United Kingdom, France), with isolated reports in North America and Australia—all in individuals of European descent [1]. This distribution likely reflects diagnostic ascertainment bias rather than true population specificity. The variant's rarity poses challenges for epidemiological characterization; it is typically detected incidentally during evaluation of unexplained hemolytic anemia. Table 1 contextualizes Hb Stanmore's rarity against more prevalent hemoglobin variants [1] [4] [7]:

Table 1: Comparative Prevalence of Selected Hemoglobin Variants

VariantPopulation PrevalenceGeographic DistributionClinical Severity
HbS (Sickle)Up to 25% in endemic areasAfrica, Mediterranean, Middle East, IndiaSevere
HbE30-70% in "HbE triangle"Southeast AsiaMild/Moderate
HbC10-20% in West AfricaWest Africa, CaribbeanMild
β-thalassemia1-20% in endemic areasMediterranean, Middle East, AsiaVariable
Hb StanmoreExtremely rareSporadic (Europe, North America)Moderate

Community-based screening programs (e.g., in Bangladesh and Saudi Arabia) consistently report high prevalences of α-thalassemia (5-7%), β-thalassemia (2-3%), and HbE (2-3%) but have not identified Hb Stanmore, reinforcing its exceptional rarity [4] [7]. This absence suggests Hb Stanmore arises from de novo mutations rather than familial inheritance in most contemporary cases. Its detection requires specialized techniques like high-performance liquid chromatography (HPLC) followed by genetic sequencing, which are not universally applied in population surveys [7].

Clinical Significance in Hemoglobinopathy Research

Hb Stanmore holds particular importance in hemoglobin research due to its molecular location and functional consequences. Position β111 resides at the α1β1 subunit interface—a critical region for maintaining hemoglobin quaternary structure and facilitating allosteric transitions between oxygenated (R) and deoxygenated (T) states [3]. The Val→Ala substitution reduces hydrophobic interactions at this interface, destabilizing the tetramer and promoting dissociation into dimers and precipitation of β-chains [1] [6]. This molecular instability manifests clinically as congenital Heinz body hemolytic anemia, characterized by chronic anemia, jaundice, splenomegaly, and reticulocytosis [1].

Research on Hb Stanmore has provided key insights into:

  • Allosteric regulation: Demonstrates how interfacial mutations impair cooperative oxygen binding and heme-heme communication [3].
  • Protein stability: Illustrates mechanisms of hemoglobin denaturation leading to Heinz body formation and erythrocyte damage [1].
  • Structure-function relationships: Validates computational models predicting that β111 mutations decrease oxygen affinity by stabilizing the deoxy (T) state conformation [3].

The variant serves as a natural experiment revealing how single amino acid changes disrupt complex molecular interactions essential for hemoglobin function. Table 2 summarizes its molecular characteristics:

Table 2: Molecular Characteristics of Hemoglobin Stanmore

CharacteristicDetailFunctional/Clinical Implication
Globin gene affectedHBB (β-globin)β-chain instability
Amino acid substitutionβ111(G13) Valine→AlanineReduced hydrophobic interactions at α1β1 interface
Location in structureα1β1 interfaceQuaternary structure destabilization
Oxygen affinityDecreasedImpaired oxygen delivery to tissues
StabilityReduced (heat-labile)Heinz body formation, hemolysis

Clinically, Hb Stanmore exemplifies dominantly inherited hemoglobinopathy—unlike thalassemias (recessive) or HbS (codominant with variable penetrance). Heterozygotes experience symptomatic hemolysis because unstable β-chains incorporate into tetramers, causing dominant-negative effects [1] [6]. Management typically involves splenectomy to reduce erythrocyte destruction, though response varies. The variant has no established association with thrombosis or other complications seen in high-oxygen-affinity hemoglobins. Research continues to explore how specific interfacial residues contribute to hemoglobin resilience, with implications for designing stabilized hemoglobin variants for therapeutic applications [3].

Properties

CAS Number

136218-62-7

Product Name

hemoglobin Stanmore

Molecular Formula

C8H13NO2

Synonyms

hemoglobin Stanmore

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.